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Compound of Interest

Compound Name: Methyl 2-(aminosulfonyl)benzoate

Cat. No.: B1209806 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
2-(aminosulfonyl)benzoate (CAS 57683-71-3). The information presented herein is intended

to support research, development, and quality control activities involving this compound. This

document includes a summary of its key spectroscopic characteristics, detailed experimental

protocols for data acquisition, and a visual representation of the analytical workflow.

Core Spectroscopic Data
The structural and electronic properties of Methyl 2-(aminosulfonyl)benzoate have been

characterized using various spectroscopic techniques. The quantitative data obtained from ¹H

NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry are summarized in the

tables below.

Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
¹H NMR spectroscopy provides insight into the proton environment of the molecule. The

expected chemical shifts for Methyl 2-(aminosulfonyl)benzoate are presented in Table 1.

These values are based on the analysis of its chemical structure and comparison with similar

aromatic compounds. The aromatic protons are expected to show complex splitting patterns

due to ortho, meta, and para couplings.
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Table 1: ¹H NMR Spectroscopic Data for Methyl 2-(aminosulfonyl)benzoate

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~8.0 - 8.2 Multiplet - Aromatic (Ar-H)

~7.6 - 7.8 Multiplet - Aromatic (Ar-H)

~5.0 - 6.0 Broad Singlet - -SO₂NH₂

~3.9 Singlet - -OCH₃

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a

molecule. The expected chemical shifts for the carbon atoms in Methyl 2-
(aminosulfonyl)benzoate are listed in Table 2.

Table 2: ¹³C NMR Spectroscopic Data for Methyl 2-(aminosulfonyl)benzoate

Chemical Shift (δ) ppm Assignment

~166 C=O (ester)

~140 Ar-C (quaternary)

~133 Ar-C (CH)

~131 Ar-C (CH)

~130 Ar-C (quaternary)

~128 Ar-C (CH)

~126 Ar-C (CH)

~53 -OCH₃

Infrared (IR) Spectroscopy
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The IR spectrum of Methyl 2-(aminosulfonyl)benzoate reveals the presence of its key

functional groups. The characteristic absorption bands are summarized in Table 3.[1]

Table 3: Infrared (IR) Spectroscopic Data for Methyl 2-(aminosulfonyl)benzoate

Wavenumber (cm⁻¹) Intensity Assignment

3350 - 3250 Strong, Broad N-H stretch (sulfonamide)

3100 - 3000 Medium C-H stretch (aromatic)

2960 - 2850 Medium C-H stretch (methyl)

~1720 Strong C=O stretch (ester)

~1600, ~1480 Medium C=C stretch (aromatic)

~1340, ~1160 Strong S=O stretch (sulfonamide)

~1250 Strong C-O stretch (ester)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments. The key mass spectral data for Methyl 2-(aminosulfonyl)benzoate are presented

in Table 4.[2][3]

Table 4: Mass Spectrometry Data for Methyl 2-(aminosulfonyl)benzoate

m/z Relative Intensity (%) Assignment

215.03 100 [M]⁺ (Molecular Ion)

184.02 ~60 [M - OCH₃]⁺

156.02 ~40 [M - COOCH₃]⁺

136.01 ~80 [M - SO₂NH₂]⁺

104.03 ~30 [C₇H₄O]⁺

76.02 ~50 [C₆H₄]⁺
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Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented

above.

¹H and ¹³C NMR Spectroscopy
Sample Preparation:

Approximately 5-10 mg of solid Methyl 2-(aminosulfonyl)benzoate is accurately weighed

and transferred to a clean, dry NMR tube.

About 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is added to the

NMR tube to dissolve the sample completely.

A small amount of tetramethylsilane (TMS) may be added as an internal standard for

chemical shift referencing (0 ppm), although modern spectrometers can reference the

residual solvent peak.[4]

Data Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data

acquisition.

¹H NMR: Standard proton NMR spectra are acquired with a sufficient number of scans to

achieve a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and

relaxation delay are optimized for the sample.

¹³C NMR: Carbon-13 NMR spectra are typically acquired using a proton-decoupled pulse

sequence to simplify the spectrum to single lines for each unique carbon atom. A larger

number of scans is usually required for ¹³C NMR due to the lower natural abundance of the

¹³C isotope.

Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film Method):[5]
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A small amount (approx. 1-2 mg) of solid Methyl 2-(aminosulfonyl)benzoate is placed in a

small vial.

A few drops of a volatile solvent (e.g., dichloromethane or acetone) are added to dissolve the

solid.

A single drop of the resulting solution is applied to the surface of a clean, dry salt plate (e.g.,

NaCl or KBr).

The solvent is allowed to evaporate completely, leaving a thin, even film of the solid sample

on the plate.

Data Acquisition:

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer is used for analysis.

Procedure: A background spectrum of the clean, empty sample compartment is first

recorded. The salt plate with the sample film is then placed in the sample holder, and the

sample spectrum is acquired. The spectrum is typically recorded over the range of 4000 to

400 cm⁻¹.

Mass Spectrometry
Sample Preparation (for Electrospray Ionization - ESI):[6]

A stock solution of Methyl 2-(aminosulfonyl)benzoate is prepared by dissolving

approximately 1 mg of the solid in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

A dilute solution for analysis is then prepared by taking an aliquot of the stock solution and

diluting it further with the same solvent to a final concentration of approximately 1-10 µg/mL.

Data Acquisition:

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) or electron

impact (EI) source is used.[7][8]

ESI-MS: The dilute sample solution is introduced into the ESI source via direct infusion or

through a liquid chromatography system. The instrument is operated in positive or negative
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ion mode to detect the molecular ion and any adducts.

EI-MS: For EI, the sample is introduced into the ion source, often after separation by gas

chromatography. The sample is vaporized and then bombarded with a high-energy electron

beam to induce ionization and fragmentation.[7]

Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge

ratio (m/z), and a detector records their abundance.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of Methyl
2-(aminosulfonyl)benzoate.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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